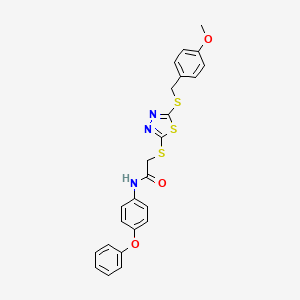![molecular formula C17H17N5O B12029625 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-phenylethylidene)propanehydrazide CAS No. 326002-00-0](/img/structure/B12029625.png)
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-phenylethylidene)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized through a cyclization reaction involving ortho-phenylenediamine and sodium nitrite in acidic conditions.
Hydrazide Formation: The hydrazide group is introduced by reacting the benzotriazole derivative with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone, such as acetophenone, under reflux conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring or the hydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted benzotriazole derivatives.
Applications De Recherche Scientifique
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding, while the hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzotriazole core but differ in their substituents and functional groups.
1,2,3-triazole derivatives: These compounds have a similar triazole ring but may have different substituents and linkages.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is unique due to its specific combination of a benzotriazole ring and a hydrazide group linked through a propane chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
326002-00-0 |
|---|---|
Formule moléculaire |
C17H17N5O |
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C17H17N5O/c1-13(14-7-3-2-4-8-14)18-20-17(23)11-12-22-16-10-6-5-9-15(16)19-21-22/h2-10H,11-12H2,1H3,(H,20,23)/b18-13+ |
Clé InChI |
FRLDHZRPNJGICL-QGOAFFKASA-N |
SMILES isomérique |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029551.png)


![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12029570.png)
![1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029571.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029587.png)

![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-](/img/structure/B12029611.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029628.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029639.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029642.png)
